1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride
Overview
Description
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride is a chemical compound with significant potential in various fields of scientific research. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring through a methylene bridge, and it exists as a trihydrochloride salt. This compound is known for its versatility and multifunctional properties, making it suitable for applications in drug synthesis, catalysis, and material science advancements.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine and pyrrolidine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or ethyl acetate, and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like TBHP.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride (NaBH4) to modify the functional groups on the compound.
Common Reagents and Conditions: Common reagents include iodine, TBHP, and various solvents like toluene and ethyl acetate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified pyridine or pyrrolidine derivatives.
Scientific Research Applications
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications, including its use in drug discovery and development.
Industry: The compound’s multifunctional properties make it suitable for applications in material science, including the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent cellular responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(Pyridin-3-yl)methylpyrrolidin-3-ylamine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds like 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides also exhibit similar properties and applications.
Unique Properties: The uniqueness of this compound lies in its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-10-3-5-13(8-10)7-9-2-1-4-12-6-9;;;/h1-2,4,6,10H,3,5,7-8,11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTHLAYAUMYMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.